molecular formula C12H19N3 B13212524 5-Ethyl-3',5',6',7'-tetrahydrospiro[cyclopentane-1,4'-imidazo[4,5-c]pyridine]

5-Ethyl-3',5',6',7'-tetrahydrospiro[cyclopentane-1,4'-imidazo[4,5-c]pyridine]

Cat. No.: B13212524
M. Wt: 205.30 g/mol
InChI Key: JPFOEJYCROBLMV-UHFFFAOYSA-N
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Description

5-Ethyl-3’,5’,6’,7’-tetrahydrospiro[cyclopentane-1,4’-imidazo[4,5-c]pyridine] is a complex organic compound characterized by its unique spiro structure, which involves a cyclopentane ring fused to an imidazo[4,5-c]pyridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Ethyl-3’,5’,6’,7’-tetrahydrospiro[cyclopentane-1,4’-imidazo[4,5-c]pyridine] typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, starting from a substituted cyclopentanone and an imidazole derivative, the compound can be synthesized through a series of condensation and cyclization reactions. Specific reaction conditions, such as temperature, solvent, and catalysts, play a crucial role in the efficiency and yield of the synthesis.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

5-Ethyl-3’,5’,6’,7’-tetrahydrospiro[cyclopentane-1,4’-imidazo[4,5-c]pyridine] can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at specific positions on the imidazo[4,5-c]pyridine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

5-Ethyl-3’,5’,6’,7’-tetrahydrospiro[cyclopentane-1,4’-imidazo[4,5-c]pyridine] has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 5-Ethyl-3’,5’,6’,7’-tetrahydrospiro[cyclopentane-1,4’-imidazo[4,5-c]pyridine] involves its interaction with molecular targets such as enzymes or receptors. The spiro structure allows for unique binding interactions, which can modulate the activity of these targets. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 3-Ethyl-3’,5’,6’,7’-tetrahydrospiro[cyclohexane-1,4’-imidazo[4,5-c]pyridine]
  • 4-Ethyl-3’,5’,6’,7’-tetrahydrospiro[cyclohexane-1,4’-imidazo[4,5-c]pyridine]
  • 3’,5’,6’,7’-tetrahydrospiro[cyclobutane-1,4’-imidazo[4,5-c]pyridine]-7’-ol

Uniqueness

The uniqueness of 5-Ethyl-3’,5’,6’,7’-tetrahydrospiro[cyclopentane-1,4’-imidazo[4,5-c]pyridine] lies in its specific spiro structure, which imparts distinct chemical and physical properties. This structure can influence its reactivity, binding affinity, and overall stability, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C12H19N3

Molecular Weight

205.30 g/mol

IUPAC Name

2'-ethylspiro[1,5,6,7-tetrahydroimidazo[4,5-c]pyridine-4,1'-cyclopentane]

InChI

InChI=1S/C12H19N3/c1-2-9-4-3-6-12(9)11-10(5-7-15-12)13-8-14-11/h8-9,15H,2-7H2,1H3,(H,13,14)

InChI Key

JPFOEJYCROBLMV-UHFFFAOYSA-N

Canonical SMILES

CCC1CCCC12C3=C(CCN2)NC=N3

Origin of Product

United States

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